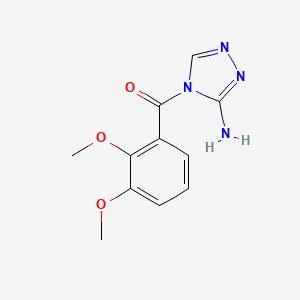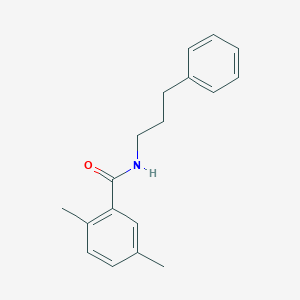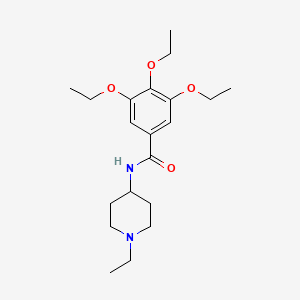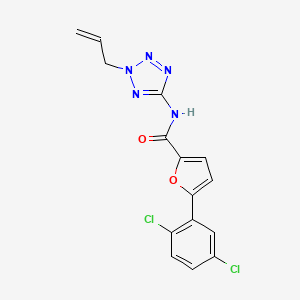![molecular formula C17H23Cl2FN2O2 B4629666 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride" involves complex chemical reactions. For instance, a related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. It was characterized through NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using crystallographic studies. For example, the molecular structure of 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride, a compound with similar features, was determined through single crystal diffraction, showcasing its morpholine unit adopting an almost ideal chair conformation (Gao Cao & A. Hu, 2006).
Chemical Reactions and Properties
The compound's chemical reactions and properties can vary significantly. For instance, the reaction of morpholinium with different chemicals can lead to various derivatives with diverse properties. An example includes the synthesis of morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates through the interaction of enamines with cyanothioacetamide, leading to various substituted pyridine-2(1H)-thiones (V. D. Dyachenko & A. N. Chernega, 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, can be influenced by the compound's structure. For example, a neurokinin-1 receptor antagonist with a morpholine structure showed solubility in water of >100 mg/mL, indicating the impact of molecular design on physical properties (Timothy Harrison et al., 2001).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are key aspects of this compound's analysis. The synthesis and characterization of related morpholine analogs have been explored, revealing insights into the compound's chemical behavior and potential applications in various fields (Jonathan O Witt et al., 2016).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanistic Insights
The compound has been explored for its pharmacological properties and mechanism of action in the context of neuropharmacology and medicinal chemistry. Research has identified similar compounds with considerable affinity and efficacy in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. These compounds exhibit significant activity through mechanisms that include receptor antagonism and modulation of neurotransmitter systems, highlighting their potential therapeutic applications in affective disorders and their role in enhancing our understanding of neurochemical pathways (Harrison et al., 2001).
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure of related compounds have also been subjects of scientific research. Studies have detailed the synthesis processes, characterized the crystal structures, and assessed the biological activities of these molecules. Such research not only contributes to the development of novel pharmacological agents but also advances the field of organic chemistry by elucidating the relationships between molecular structure and biological activity. For instance, the synthesis and characterization of compounds exhibiting significant activity against various biological targets have been reported, indicating the versatility of this chemical framework in drug development (Mamatha S.V et al., 2019).
Neurochemical Studies
The impact of structurally related compounds on neurochemical levels has been extensively studied, offering insights into their potential therapeutic benefits. These studies have explored the effects on neurotransmitter systems, particularly serotonin, and their implications for treating disorders such as depression and anxiety. The modulation of neurotransmitter levels in the brain by these compounds underscores their potential as novel antidepressants with mechanisms distinct from traditional therapies (Hatanaka et al., 2000).
Advanced Pharmacological Applications
Further research into compounds with similar molecular structures has revealed advanced pharmacological applications, including their roles in modulating specific receptor activities and contributing to the development of new treatment strategies for complex psychiatric and neurological conditions. This body of work emphasizes the importance of continuous research and development in the field of neuropharmacology to uncover novel therapeutic agents capable of addressing unmet medical needs (Szabo & Blier, 2002).
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2.2ClH/c18-15-3-1-14(2-4-15)17-6-5-16(22-17)13-19-7-8-20-9-11-21-12-10-20;;/h1-6,19H,7-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOTNMEVVERBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

